N-acetylneuraminic acid dihydrate

Description

Overview of Sialic Acids within Glycobiology

Sialic acids represent a diverse family of nine-carbon α-keto acid aminosugars. benthamscience.comwikipedia.org They are typically located at the non-reducing end of oligosaccharide chains on glycoproteins and glycolipids. benthamscience.comnih.gov First identified in the late 1930s, sialic acids are now recognized for their ubiquitous presence in nature, with the exception of plants, and their involvement in numerous vital biological processes. benthamscience.comnih.gov

These molecules are abundant on the surfaces of vertebrate cells and some microbes, where they mediate a variety of functions. nih.gov Their roles are critical in cell-cell interactions, signaling, and adhesion. nih.govnumberanalytics.com The negative charge of sialic acids, due to their carboxyl group, influences many of their biological activities. wikipedia.orgnumberanalytics.com

Significance of N-Acetylneuraminic Acid (Neu5Ac) as the Predominant Sialic Acid

Among the more than 50 types of sialic acids, N-acetylneuraminic acid (Neu5Ac) is the most common form found in humans and many other mammals. wikipedia.orgnumberanalytics.comnih.gov Its systematic name is 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid. nih.gov Neu5Ac is present in various organisms, including viruses, bacteria, fungi, protozoa, and higher animals, and is also found in human milk. nih.gov

The prevalence of Neu5Ac underscores its importance in a multitude of physiological and pathological events. nih.gov It is a key component of sialoglycoconjugates, which are involved in processes such as cellular recognition, cell adhesion, and immune responses. nih.govnih.gov The terminal position of Neu5Ac on cell surface glycans makes it a crucial molecule in mediating interactions with the extracellular environment. nih.gov

Detailed Research Findings

Recent research has continued to highlight the multifaceted roles of N-acetylneuraminic acid. For instance, studies have shown its involvement in neurotransmission and as a receptor for influenza viruses. wikipedia.orgbiosynth.com Furthermore, its presence on the surface of vertebrate cells allows for interactions with various pathogens. biosynth.comcymitquimica.com The spike glycoprotein (B1211001) of the SARS-CoV-2 virus, for example, has demonstrated a high affinity for N-acetylneuraminic acid. biosynth.comcymitquimica.com

The biosynthesis of Neu5Ac is a complex process that occurs in the cytoplasm and nucleus of vertebrate cells. nih.gov It involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine-6-phosphate (ManNAc-6-P), which is then condensed with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac-9-phosphate. nih.govoup.com After dephosphorylation, Neu5Ac is activated to CMP-Neu5Ac in the nucleus before being transported to the Golgi apparatus for incorporation into glycoconjugates. nih.govnih.gov

Interactive Data Tables

Properties of N-Acetylneuraminic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C11H19NO9 | wikipedia.org |

| Molar Mass | 309.271 g·mol−1 | wikipedia.org |

| Appearance | White crystalline powder | wikipedia.org |

| Melting Point | 186 °C (decomposes) | wikipedia.org |

Key Enzymes in Neu5Ac Biosynthesis

| Enzyme | Function | Reference |

|---|---|---|

| UDP-GlcNAc 2-epimerase/ManNAc kinase | Converts UDP-GlcNAc to ManNAc-6-P | nih.gov |

| Neu5Ac-9-phosphate synthase | Condenses ManNAc-6-P with PEP | oup.com |

| Neu5Ac-9-phosphate phosphatase | Dephosphorylates Sia-9-P | nih.gov |

| CMP-sialic acid synthetase | Activates Sia to CMP-Sia | nih.gov |

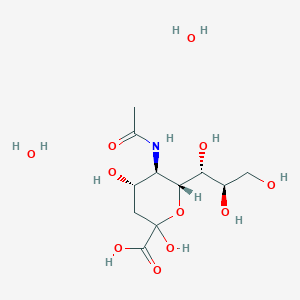

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXPJOGZAZORTI-WGWCYKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Dynamics of N Acetylneuraminic Acid

De Novo Biosynthesis Pathways in Vertebrate Cells

In vertebrate cells, N-acetylneuraminic acid is synthesized through a de novo pathway that primarily takes place in the cytoplasm. nih.gov This pathway transforms a common sugar nucleotide into the activated form of sialic acid, ready for incorporation into glycoconjugates.

Key Enzymatic Steps and Intermediates

The de novo synthesis of N-acetylneuraminic acid begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of enzymatic reactions. researchgate.nethmdb.ca The initial and rate-limiting steps are catalyzed by a single bifunctional enzyme, followed by condensation and dephosphorylation reactions.

The key enzymes and the intermediates they form are:

UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE): This crucial bifunctional enzyme catalyzes the first two steps in the pathway. nih.govwikipedia.orgnih.gov

The epimerase domain converts UDP-N-acetylglucosamine to N-acetylmannosamine (ManNAc). researchgate.netnih.gov

The kinase domain then phosphorylates ManNAc at the C-6 position to produce N-acetylmannosamine 6-phosphate (ManNAc-6-P). nih.govuniprot.orgnih.gov

N-acetylneuraminate-9-phosphate synthase (NANS): This enzyme catalyzes the condensation of N-acetylmannosamine 6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). nih.govuniprot.orgwikipedia.org

N-acetylneuraminate-9-phosphatase: This enzyme removes the phosphate (B84403) group from Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac). nih.govnih.gov

Following its synthesis, Neu5Ac is activated in the nucleus by CMP-N-acetylneuraminic acid synthetase, which converts it to cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govnih.gov This activated sugar nucleotide is the donor substrate used by sialyltransferases in the Golgi apparatus to attach sialic acid to growing glycan chains. nih.gov

Interactive Table: Key Enzymes in De Novo N-Acetylneuraminic Acid Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | GNE | Bifunctional enzyme initiating the pathway. nih.gov | UDP-N-acetylglucosamine; N-acetylmannosamine, ATP | N-acetylmannosamine; N-acetylmannosamine 6-phosphate, ADP nih.govuniprot.org |

| N-acetylneuraminate-9-phosphate synthase | NANS | Condenses phosphorylated mannosamine (B8667444) with PEP. uniprot.org | N-acetylmannosamine 6-phosphate, Phosphoenolpyruvate | N-acetylneuraminate 9-phosphate, Phosphate uniprot.orgwikipedia.org |

| N-acetylneuraminate-9-phosphatase | - | Dephosphorylates the product of the NANS reaction. nih.gov | N-acetylneuraminate 9-phosphate | N-acetylneuraminic acid, Phosphate |

| CMP-N-acetylneuraminic acid synthetase | Cmas | Activates Neu5Ac for transfer to glycoconjugates. nih.gov | N-acetylneuraminic acid, CTP | CMP-N-acetylneuraminic acid, Pyrophosphate |

Subcellular Compartmentation of Biosynthetic Processes

The biosynthesis of N-acetylneuraminic acid is a spatially organized process within the cell, involving several compartments to ensure efficiency and proper regulation.

Cytosol: The initial steps of the de novo pathway, from the conversion of UDP-GlcNAc to the formation of free N-acetylneuraminic acid, occur in the cytosol. nih.govnih.gov Studies in rat liver have localized both N-acetylneuraminate-9-phosphate synthase and N-acetylneuraminate-9-phosphatase to the cytosolic fraction. nih.gov The key regulatory enzyme, GNE, also resides in the cytoplasm. wikipedia.org

Nucleus: The activation of newly synthesized N-acetylneuraminic acid to CMP-Neu5Ac is a nuclear event. nih.gov

Golgi Apparatus: The final step, the transfer of N-acetylneuraminic acid from the activated donor CMP-Neu5Ac to glycoconjugates, is carried out by sialyltransferases within the lumen of the Golgi apparatus. nih.gov CMP-Neu5Ac is transported from the nucleus into the Golgi for this purpose.

This compartmentalization separates the synthesis of the monosaccharide from its activation and subsequent transfer, allowing for distinct points of regulation. Following their synthesis in the Golgi, sialylated glycoconjugates are transported to the cell surface or secreted. nih.gov

Regulatory Mechanisms of N-Acetylneuraminic Acid Synthesis

The synthesis of N-acetylneuraminic acid is tightly regulated to meet the cell's metabolic needs while preventing overproduction. The primary point of control is the allosteric feedback inhibition of the GNE enzyme.

The UDP-N-acetylglucosamine 2-epimerase activity of the bifunctional GNE enzyme is allosterically inhibited by CMP-Neu5Ac, the final activated product of the pathway. nih.govnih.govuniprot.org This feedback mechanism ensures that when the levels of activated sialic acid are sufficient, the initial and rate-limiting step of the biosynthetic pathway is slowed down or halted. nih.gov In certain disorders like sialuria, a defect in this regulatory mechanism leads to the overproduction and accumulation of free sialic acid. nih.gov The activity of GNE is also dependent on its oligomeric state; the hexameric form of the enzyme is required for both epimerase and kinase activities, while a dimeric form only exhibits kinase activity. uniprot.org

Catabolism and Intracellular Salvage Pathways

In addition to de novo synthesis, vertebrate cells utilize catabolic and salvage pathways to maintain homeostasis of N-acetylneuraminic acid. jci.org These pathways involve the breakdown of sialoglycoconjugates and the recycling of the resulting free sialic acid.

Role of Neuraminidases (Sialidases) in Glycan Hydrolysis

Neuraminidases, also known as sialidases, are a family of enzymes that cleave terminal sialic acid residues from glycoconjugates like glycoproteins and glycolipids. researchgate.net This process of desialylation is a key catabolic event. For instance, influenza virus neuraminidase facilitates the release of new virus particles from infected cells by cleaving sialic acids from the cell surface, preventing the viruses from aggregating. nih.govnih.govyoutube.com In mammals, neuraminidases are involved in modulating the function of cell surface receptors and the turnover of plasma glycoproteins. The enzymatic action involves the hydrolysis of the glycosidic bond, releasing free N-acetylneuraminic acid. nih.gov

Lysosomal Salvage and Recycling of N-Acetylneuraminic Acid

Glycoproteins and glycolipids are constantly turned over within the cell, a process that largely occurs in the lysosomes. During lysosomal degradation of sialoglycoconjugates, neuraminidases release free N-acetylneuraminic acid. jci.orgresearchgate.net This free sialic acid can then be transported out of the lysosome and back into the cytosol. nih.gov

Once in the cytosol, the salvaged N-acetylneuraminic acid can be re-utilized by the cell. It can be re-activated to CMP-Neu5Ac in the nucleus and re-enter the Golgi apparatus for the synthesis of new sialoglycoconjugates. hmdb.cajci.org This recycling mechanism is an efficient way for the cell to conserve energy and resources.

Defects in the transport of free sialic acid out of the lysosome lead to lysosomal storage disorders, such as Salla disease and infantile free sialic acid storage disease (ISSD). nih.govjohnshopkins.edunih.gov In these conditions, a faulty carrier-mediated transport system causes free N-acetylneuraminic acid to accumulate within the lysosomes, providing direct evidence for the existence and importance of this salvage pathway. johnshopkins.edunih.gov

Species-Specific Differences in N-Acetylneuraminic Acid Metabolism

A significant difference in Neu5Ac metabolism exists between most mammals and humans. This divergence is primarily due to the presence or absence of the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). nih.govucsd.eduwikipedia.org

In most mammals, CMAH hydroxylates CMP-Neu5Ac to produce CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). nih.govucsd.edu Consequently, the cell surfaces of these animals display a mixture of both Neu5Ac and N-glycolylneuraminic acid (Neu5Gc). nih.govucsd.eduwikipedia.org The expression of Neu5Gc is developmentally regulated and tissue-specific in these animals. pnas.org

In contrast, humans and certain other lineages have lost the ability to synthesize Neu5Gc due to an inactivating mutation in the CMAH gene. nih.govucsd.edupnas.org This leads to a significant enrichment of Neu5Ac on human cell surfaces. nih.govucsd.edu While Neu5Gc is largely absent from human tissues, trace amounts can be detected, which are believed to be incorporated from dietary sources such as red meat. ucsd.edunih.govnih.gov

The differing sialic acid profiles have implications for host-pathogen interactions. For instance, some pathogens, like the E. coli K99 adhesin, specifically require Neu5Gc for binding, rendering humans resistant to them. ucsd.edu Conversely, the high density of Neu5Ac on human cells can enhance the binding of other pathogens, such as the most virulent form of human malaria, Plasmodium falciparum. wikipedia.org

Human Deficiency of CMP-N-Glycolylneuraminic acid Hydroxylase (CMAH) and Neu5Ac Enrichment

The human lineage lost a functional CMAH enzyme approximately 2-3 million years ago due to a 92-base pair deletion in the CMAH gene. pnas.orgnih.govnih.govpnas.org This mutation, which became fixed before the emergence of modern humans, prevents the conversion of Neu5Ac to Neu5Gc. nih.govucsd.edupnas.org As a result, human cells are almost exclusively decorated with Neu5Ac, while most other mammals have a mix of Neu5Ac and Neu5Gc. nih.govucsd.eduwikipedia.org

This human-specific biochemical trait has several proposed consequences. The absence of Neu5Gc and the corresponding abundance of Neu5Ac may have played a role in human brain evolution, as Neu5Gc expression is selectively downregulated in the brains of other mammals. nih.govnih.gov Studies in mice with a human-like Cmah inactivation have shown increased running endurance and decreased muscle fatigability, suggesting a potential selective advantage for early hominins. escholarship.orgmtroyal.ca

Furthermore, the lack of endogenous Neu5Gc synthesis means that when it is consumed through red meat and dairy products, it is recognized as a foreign molecule by the human immune system, potentially leading to chronic inflammation and contributing to diseases like atherosclerosis. pnas.orgnih.govnih.govmdpi.com

The table below summarizes the key differences in sialic acid profiles between humans and most other mammals.

| Feature | Humans | Most Other Mammals |

| CMAH Enzyme Activity | Deficient (inactive gene) nih.govucsd.edupnas.org | Active nih.govucsd.eduwikipedia.org |

| Primary Sialic Acid | N-acetylneuraminic acid (Neu5Ac) nih.govucsd.eduwikipedia.org | N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) nih.govucsd.eduwikipedia.org |

| Endogenous Neu5Gc Synthesis | Absent nih.govucsd.edupnas.org | Present nih.govucsd.eduwikipedia.org |

| Dietary Neu5Gc | Incorporated into tissues as a xeno-antigen ucsd.edunih.govnih.gov | Metabolized normally |

Biological Functions and Molecular Mechanisms of N Acetylneuraminic Acid

Glycoconjugate Integration and Structural Context

N-acetylneuraminic acid is a fundamental component of complex carbohydrates, where it is integrated into various glycoconjugates, profoundly influencing their structure and function. drugbank.com

Terminal Position in Oligosaccharides, Glycoproteins, Glycolipids, and Polysialic Acid

Typically, N-acetylneuraminic acid is found at the non-reducing end of oligosaccharide chains, acting as a terminal cap on glycoproteins and glycolipids. nih.govresearchgate.net This terminal positioning is crucial for its biological activity. etprotein.comnih.gov In glycoproteins, which are proteins with attached carbohydrate chains, and glycolipids, which are lipids with linked carbohydrates, the presence of Neu5Ac at the outermost position governs many of their interactive properties. wikipedia.orgbiosynth.com For instance, gangliosides, a class of glycolipids essential for neuronal membranes, feature terminal Neu5Ac residues. wikipedia.org Furthermore, N-acetylneuraminic acid can polymerize to form polysialic acid (polySia), a large, negatively charged polymer that plays a significant role in neural development and plasticity by modulating cell-cell interactions. nih.gov

Contribution to Cell Surface Glycocalyx and Charge

The cell surface is enveloped in a dense and complex carbohydrate layer known as the glycocalyx. nih.gov N-acetylneuraminic acid is a key contributor to the structure and function of this layer. nih.gov The carboxyl group of Neu5Ac is negatively charged at physiological pH, imparting a significant negative charge to the cell surface. wikipedia.org This electrostatic property is vital for several reasons. It creates an electrostatic shield that helps prevent undesirable cell-cell contacts in the bloodstream and contributes to the repulsion between cells. nih.gov This charge also influences the interaction of the cell with its environment, including ions, small molecules, and other cells. wikipedia.orgnih.gov The thickness and composition of the glycocalyx, including its sialic acid content, can be influenced by the cellular microenvironment. nih.gov

Cellular Recognition and Intercellular Communication

The terminal position of N-acetylneuraminic acid on cell surface glycoconjugates makes it a prime candidate for mediating cellular recognition and communication. nih.govbiosynth.comcaymanchem.com

Ligand-Receptor Interactions and Signal Transduction

N-acetylneuraminic acid serves as a ligand for a variety of receptors, initiating signaling cascades that regulate cellular behavior. researchgate.netnih.gov A prominent example is the interaction with Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of receptors primarily expressed on immune cells. caymanchem.com The binding of Siglecs to sialylated ligands can trigger inhibitory signals that help to dampen immune responses and maintain immune homeostasis. nih.gov Conversely, some pathogens have evolved to exploit these interactions, using Neu5Ac as a receptor to gain entry into host cells. etprotein.comwikipedia.org For instance, influenza viruses utilize hemagglutinin proteins to bind to sialic acid residues on the surface of respiratory epithelial cells, which is a critical first step in infection. wikipedia.org The specific linkage of Neu5Ac to the underlying sugar chain (e.g., α2,3 or α2,6) can determine the binding specificity of different influenza virus strains. nih.gov

Modulation of Cell Growth, Differentiation, and Apoptosis

Through its role in cell signaling and adhesion, N-acetylneuraminic acid can influence fundamental cellular processes such as growth, differentiation, and programmed cell death (apoptosis). researchgate.netnih.gov Studies have shown that alterations in cell surface sialylation can affect contact-dependent inhibition of growth, a mechanism that normally halts cell proliferation when cells come into contact with each other. nih.gov Dysregulation of this process is a hallmark of cancer. Moreover, Neu5Ac is implicated in neuronal development, promoting the differentiation, migration, and proliferation of neural stem cells. nih.govresearchgate.net The presence of polysialic acid on neural cell adhesion molecules (NCAM) is particularly important for regulating brain plasticity. nih.gov Sialic acids can also modulate apoptosis, with their removal or modification influencing the lifespan of cells. researchgate.net

Immune System Regulation and Host Defense

N-acetylneuraminic acid plays a multifaceted role in the immune system, contributing to both immune regulation and host defense mechanisms. nih.govresearchgate.net The dense presentation of sialic acids on host cells serves as a "self" signal, helping the immune system to distinguish between host cells and foreign invaders. nih.gov This is partly achieved through the engagement of inhibitory Siglec receptors on immune cells, which prevents an autoimmune attack. nih.gov

Role in Self-Recognition through Siglecs (Sia-binding Immunoglobulin-like Lectins)

The recognition of N-acetylneuraminic acid as a "self" molecule is primarily mediated by a family of receptors known as Siglecs (sialic acid-binding immunoglobulin-like lectins). nih.govnih.gov Siglecs are expressed on the surfaces of most immune cells, including B cells and macrophages, and function as inhibitory co-receptors. nih.gov They specifically recognize and bind to Neu5Ac-containing glycans on the cell surface. nih.govnih.gov

This interaction is a key component of the Siglec-sialic acid immune axis, an evolutionarily conserved pathway that establishes self-recognition. nih.gov When Siglecs on an immune cell engage with Neu5Ac on another host cell, it typically triggers an inhibitory signal within the immune cell. nih.gov This signaling dampens immune activation and helps to prevent autoimmune responses against the body's own cells. nih.gov This mechanism of self-recognition is critical for preventing the immune system from attacking healthy tissues. nih.govnih.gov

Modulation of Inflammatory Responses

N-acetylneuraminic acid plays a complex role in modulating inflammation. It can exert anti-inflammatory effects by regulating the expression of inflammatory factors, which protects the immune system from damage caused by over-activation during an inflammatory event. cabio.com For instance, the sialylation of Immunoglobulin G (IgG) antibodies is a critical factor in their function. The presence of terminal Neu5Ac residues on the Fc fragment of IgG can switch the antibody's function from pro-inflammatory to anti-inflammatory. nih.gov

Furthermore, research in animal models has demonstrated that exogenous administration of N-acetylneuraminic acid can attenuate atherosclerosis by reducing key inflammatory markers. In a study on apolipoprotein E-deficient mice, NANA supplementation markedly reduced the expression of tumour necrosis factor-α (TNF-α) and intercellular adhesion molecule-1 (ICAM-1) in the aorta and liver. nih.gov This suggests that Neu5Ac may be part of a compensatory mechanism to counteract inflammation and oxidative stress. nih.gov

| Function | Mechanism | Key Molecules Involved | References |

|---|---|---|---|

| Immune Cell Regulation | Stimulates the production and activity of immune cells. | Immune cells (e.g., lymphocytes, macrophages) | cabio.com |

| Self-Recognition | Acts as a "self-associated molecular pattern" (SAMP) recognized by inhibitory receptors on immune cells. | Siglecs | nih.govnih.govnih.gov |

| Anti-Inflammatory Modulation | Reduces expression of pro-inflammatory cytokines and adhesion molecules; sialylation of IgG confers anti-inflammatory properties. | TNF-α, ICAM-1, Immunoglobulin G (IgG) | cabio.comnih.govnih.gov |

Neurobiological Roles and Brain Plasticity

The mammalian brain is exceptionally rich in N-acetylneuraminic acid, where it is a fundamental component of specific glycoconjugates that are crucial for nervous system development and function. anthropogeny.orgnih.gov Its concentration in the brain is significantly higher than in many other organs, underscoring its specialized neurobiological roles. anthropogeny.org

Association with Brain Gangliosides and Polysialic Acid

In the brain, N-acetylneuraminic acid is predominantly found as a terminal component of two main types of sialoglycans: gangliosides and polysialic acid (polySia). anthropogeny.orgnih.govphysiology.org Gangliosides are sialylated glycosphingolipids that are highly abundant on the membranes of neurons, particularly near synapses. anthropogeny.orgnih.gov They are integral to the structure of the neuronal membrane and play roles in axon-myelin interactions and maintaining axon stability. physiology.org

Polysialic acid is a large, negatively charged homopolymer of α2,8-linked N-acetylneuraminic acid residues. nih.gov This unique structure is primarily attached to the Neural Cell Adhesion Molecule (NCAM), a glycoprotein (B1211001) involved in cell-cell interactions. nih.govnih.gov The addition of the large, bulky polySia chain to NCAM is thought to convert it from an adhesive molecule to a repulsive one, thereby modulating intercellular interactions. nih.gov

Regulation of Neuronal Development and Synaptic Plasticity

The presence of N-acetylneuraminic acid in the form of gangliosides and polysialic acid is essential for the proper development and plasticity of the nervous system. nih.govnih.gov Brain gangliosides and polysialylated NCAM are critically involved in neuronal outgrowth, the formation and modification of synaptic connections, and memory formation. nih.gov

Polysialic acid, in particular, is prominent during nervous system development, where it helps to guide migrating neurons and growing axons by modulating cell adhesion. nih.govnih.gov In the adult brain, polySia reappears in regions undergoing structural remodeling and plasticity, such as the hippocampus, where it is involved in the integration of new neurons and the regulation of synaptic plasticity and learning. anthropogeny.orgnih.gov Studies have shown that the presence of polySia on NCAM is crucial for long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms that underlie learning and memory.

| Role | Associated Molecule(s) | Key Functions | References |

|---|---|---|---|

| Structural Component | Gangliosides | Dominant sialoglycan in the brain; axon-myelin stability; modulation of nerve cell excitability. | anthropogeny.orgnih.govphysiology.org |

| Modulation of Cell Adhesion | Polysialic Acid (polySia) on NCAM | Regulates cell-cell interactions; prominent during nervous system development. | nih.govnih.gov |

| Neuronal Development | Gangliosides, Polysialic Acid | Crucial for neuronal outgrowth and guiding cell migration. | nih.govnih.gov |

| Synaptic Plasticity & Memory | Gangliosides, Polysialic Acid | Modifies synaptic connectivity; regulates long-term potentiation (LTP); essential for learning and memory formation. | nih.govnih.gov |

Interactions with Pathogenic Organisms and Toxins

Given its prominent location on host cell surfaces, N-acetylneuraminic acid is a frequent target for interaction by pathogenic organisms and their toxins. physiology.orgwikipedia.org Many viruses, bacteria, and toxins have evolved mechanisms to bind to Neu5Ac as a means of attaching to and entering host cells. wikipedia.orgnih.gov For example, influenza viruses use the hemagglutinin protein to bind to Neu5Ac on the surface of respiratory tract cells, which is a critical first step in initiating infection. wikipedia.org

Conversely, some pathogenic bacteria have developed a sophisticated strategy of "molecular mimicry" to evade the host immune system. nih.gov These bacteria can scavenge Neu5Ac from the host environment and incorporate it onto their own cell surface structures, such as lipooligosaccharides or capsules. nih.govnih.gov By decorating themselves with a "self" molecule, these pathogens can avoid recognition and destruction by the host's immune system. nih.gov Notable examples of bacteria that employ this strategy include Neisseria gonorrhoeae, Neisseria meningitidis, and Haemophilus influenzae. nih.govnih.gov This molecular mimicry effectively cloaks the pathogen, allowing it to survive and proliferate within the host. nih.gov

| Interaction Type | Mechanism | Examples of Pathogens/Toxins | References |

|---|---|---|---|

| Pathogen Receptor | Acts as a binding site for pathogen attachment to host cells. | Influenza virus (via hemagglutinin) | wikipedia.org |

| Nutrient Source | Utilized by some bacteria as a source of carbon and nitrogen. | Escherichia coli, Haemophilus influenzae | wikipedia.org |

| Molecular Mimicry | Pathogens incorporate host Neu5Ac onto their surfaces to evade immune detection. | Neisseria gonorrhoeae, Neisseria meningitidis, Haemophilus influenzae | nih.govnih.gov |

Host Receptor Function for Viruses (e.g., Influenza, SARS-CoV-2)

N-Acetylneuraminic acid (Neu5Ac) serves as a crucial host cell receptor for the attachment of various viruses, most notably influenza viruses. The hemagglutinin (HA) protein on the surface of the influenza virus specifically recognizes and binds to Neu5Ac residues on the glycoproteins of respiratory epithelial cells, initiating the process of infection. wikipedia.orgyoutube.com The specificity of this interaction is a key determinant of the virus's host range. For instance, human influenza viruses preferentially bind to Neu5Ac linked to galactose in an α2,6-linkage, which is abundant in the human upper respiratory tract, while avian influenza viruses favor the α2,3-linkage found in the avian gut. nih.gov

Recent research has also implicated Neu5Ac in the infection process of SARS-CoV-2, the virus responsible for COVID-19. While angiotensin-converting enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2, studies suggest that sialic acids can act as co-receptors, facilitating the initial attachment of the virus to host cells. biorxiv.orgresearchgate.net The spike (S) glycoprotein of SARS-CoV-2 has been shown to interact with sialic acids, and some studies indicate a preference for 9-O-acetylated sialic acids. biosynth.commdpi.comnih.gov This interaction may enhance the efficiency of viral entry. researchgate.net However, the precise role of Neu5Ac in SARS-CoV-2 infection is still under investigation, with some studies suggesting that the presence of sialic acids on the ACE2 receptor might actually hinder the virus-receptor interaction. researchgate.net

Table 1: Viral Recognition of N-Acetylneuraminic Acid

| Virus | Viral Protein | Host Cell Receptor Component | Role in Infection |

|---|---|---|---|

| Influenza A Virus | Hemagglutinin (HA) | N-Acetylneuraminic acid (Neu5Ac) | Primary attachment and entry wikipedia.orgyoutube.comnih.gov |

| SARS-CoV-2 | Spike (S) Glycoprotein | N-Acetylneuraminic acid (Neu5Ac) | Co-receptor, facilitating initial attachment researchgate.netbiosynth.commdpi.comnih.gov |

| Influenza D Virus | Hemagglutinin-Esterase-Fusion (HEF) | 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac₂) | Functional entry receptor nih.govasm.org |

Bacterial Utilization and Adherence Mechanisms

For many bacteria, N-acetylneuraminic acid is a valuable nutrient source, providing both carbon and nitrogen. wikipedia.org Pathogenic and commensal bacteria have evolved sophisticated systems to scavenge, transport, and metabolize Neu5Ac from their host environment. wikipedia.orgbiorxiv.org For example, bacteria like Escherichia coli and Bacteroides fragilis possess operons, such as the nan operon, which encode the necessary proteins for Neu5Ac uptake and catabolism. asm.orgnih.gov The process typically begins with the cleavage of Neu5Ac into pyruvate (B1213749) and N-acetylmannosamine (ManNAc) by the enzyme N-acetylneuraminate lyase (NanA). asm.orgasm.org

Beyond its role as a nutrient, Neu5Ac is also pivotal for bacterial adherence to host tissues. The ability of bacteria to bind to sialylated glycans on host cells is a critical first step in colonization and subsequent infection. For instance, the catabolic utilization of Neu5Ac has been shown to be essential for the virulence of Vibrio vulnificus, contributing to its ability to grow, adhere to epithelial cells, and survive during an infection. nih.gov Some bacteria have specialized outer membrane channels, like the NanC porin in E. coli, which are induced by Neu5Ac and facilitate its entry into the bacterial cell. nih.gov

Table 2: Bacterial Systems for N-Acetylneuraminic Acid Utilization

| Bacterium | Key Genes/Proteins | Function |

|---|---|---|

| Escherichia coli | nan operon (e.g., nanT, nanA, nanE, nanK), NanC porin | Transport and catabolism of Neu5Ac wikipedia.orgnih.gov |

| Bacteroides fragilis | nanLET operon (nanL, nanE, nanT) | Utilization of Neu5Ac as a carbon and energy source asm.org |

| Haemophilus influenzae | SiaPQM TRAP transporter | Transport of Neu5Ac wikipedia.org |

| Vibrio vulnificus | nanA | Catabolism of Neu5Ac, crucial for virulence and adhesion asm.orgnih.gov |

Molecular Mimicry in Bacterial Pathogenesis

A fascinating strategy employed by several pathogenic bacteria is molecular mimicry, where they decorate their own cell surfaces with N-acetylneuraminic acid to resemble host tissues. nih.gov This "sialylation" allows the bacteria to evade the host's immune system by masquerading as "self." biorxiv.orgnih.gov By presenting a sialylated surface, these pathogens can avoid recognition by immune cells and inhibit the activation of the complement system, a key component of the innate immune response. nih.gov

A classic example of this is seen in Neisseria gonorrhoeae, the causative agent of gonorrhea. This bacterium can modify its lipooligosaccharide (LOS) with Neu5Ac, a process that has been demonstrated both in laboratory settings and in natural infections. nih.gov This modification helps the bacterium to resist the bactericidal activity of normal human serum. Similarly, other pathogens like Group B Streptococcus and certain strains of E. coli can synthesize and display polysialic acid capsules, which are long chains of Neu5Ac, to protect themselves from immune clearance. biorxiv.orgiucr.org This ability to mimic host structures is a significant virulence factor, contributing to the persistence and pathogenicity of these bacteria. oup.com

Advanced Methodologies for N Acetylneuraminic Acid Research

Enzymatic and Biocatalytic Synthesis Strategies

The enzymatic synthesis of N-acetylneuraminic acid (Neu5Ac) presents a favorable alternative to chemical synthesis and natural extraction, offering advantages such as milder reaction conditions and higher conversion rates. nih.gov This approach typically involves a two-step enzymatic cascade. hep.com.cnresearchgate.net

Multi-Enzyme Cascade Catalysis (e.g., GlcNAc 2-epimerase and N-Acetylneuraminic Acid Lyase)

A prominent and efficient method for the enzymatic production of Neu5Ac utilizes a two-enzyme cascade system. nih.govhep.com.cnresearchgate.net This process begins with the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc), a reaction catalyzed by the enzyme N-acetylglucosamine 2-epimerase (AGE). nih.govnih.gov Subsequently, N-acetylneuraminic acid lyase (NAL) catalyzes the aldol (B89426) condensation of ManNAc with pyruvate (B1213749) to produce the final product, N-acetylneuraminic acid. nih.govnih.govgoogle.com

This one-pot synthesis approach, where both enzymatic reactions occur concurrently, has been shown to be effective. nih.govgoogle.com The rationale behind this coupled reaction is that GlcNAc is not a substrate for NAL, allowing for the simultaneous presence of both enzymes without interference. google.com This strategy streamlines the production process and enhances efficiency. nih.gov

Recent research has explored the use of affordable and abundant chitin (B13524) as a starting substrate. nih.gov In this extended multi-enzyme cascade, chitin is first hydrolyzed by chitin-degrading enzymes to produce GlcNAc, which then enters the established two-step enzymatic pathway with AGE and NAL to yield Neu5Ac. nih.gov

Process Optimization and Enzyme Engineering Approaches

Significant efforts have been dedicated to optimizing the enzymatic synthesis of Neu5Ac to improve yield and efficiency. Key challenges in this process include the reversible nature of the reactions and the solubility of the enzymes involved. hep.com.cnresearchgate.net

Several strategies have been employed to overcome these limitations:

Substrate Concentration and Temperature Shifts: Adjusting the concentration of pyruvate and implementing temperature shifts during the reaction can enhance the conversion yield. hep.com.cnresearchgate.net For instance, supplementing the reaction with pyruvate at specific intervals has been shown to increase the final yield of Neu5Ac. frontiersin.org However, it is crucial to determine the optimal pyruvate concentration, as high levels can inhibit both AGE and NAL. frontiersin.org

Mathematical and Computational Modeling: The use of mathematical models and computational simulations aids in understanding the complex, multi-parameter dependent processes and optimizing reaction conditions. hep.com.cnresearchgate.netnih.gov These models can help predict the impact of variables such as substrate concentrations, enzyme ratios, and reactor dimensions on product yield. mdpi.comdp.tech

Enzyme Engineering: Modifying the enzymes themselves through engineering techniques can lead to enhanced efficiency. hep.com.cnresearchgate.net This can involve improving catalytic activity, increasing stability, or altering substrate specificity. For example, directed evolution of N-acetylneuraminic acid synthase has been used to reduce the accumulation of the intermediate ManNAc, thereby increasing the final Neu5Ac titer. researchgate.net

Solubility Enhancement: The use of tags and chaperones can improve the solubility of AGE and NAL, which is often a limiting factor in achieving high production levels. hep.com.cnresearchgate.net

Pathway Engineering: Synthetic multiplexed pathway engineering (SMPE) strategies in microbial hosts like Bacillus subtilis have been developed to enhance Neu5Ac synthesis. acs.org This involves comparing key enzyme sources, optimizing their expression levels, and combining different synthetic pathways to maximize production. acs.org For example, optimizing the UDP-GlcNAc epimerase pathway has been shown to eliminate the accumulation of the byproduct GlcNAc and increase the Neu5Ac titer. researchgate.net

One study focused on a multi-enzyme system to produce Neu5Ac from chitin. nih.gov The optimization of this system involved evaluating the effects of temperature, pH, pyruvate concentration, and the ratio of AGE to NAL. nih.gov The highest yield was achieved at 37°C and a pH of 8.5, with a specific ratio of AGE to NAL (1:4) and an optimal pyruvate concentration of 70 mM. nih.gov Fed-batch supplementation with pyruvate further boosted the final product concentration. nih.gov

Continuous Biocatalytic Synthesis in Reactor Systems

Continuous flow technologies offer a promising platform for the biocatalytic synthesis of N-acetylneuraminic acid, providing advantages in terms of process stability and control. mdpi.comdp.tech A common approach involves the use of packed-bed reactors (PBRs) where the enzymes, N-acetylglucosamine 2-epimerase and N-acetylneuraminic acid lyase, are immobilized on a solid support. mdpi.comdp.tech

In such a system, the substrate solution containing GlcNAc and pyruvate is continuously passed through the reactor. google.commdpi.com The immobilization of the enzymes allows for their retention within the reactor, enabling continuous operation over extended periods. mdpi.comdp.tech Studies have demonstrated the stability of immobilized enzymes under continuous flow conditions, with half-lives suitable for industrial applications. mdpi.comdp.tech

The kinetics of the immobilized enzymes often follow the Michaelis-Menten model. mdpi.comdp.tech By integrating these kinetic parameters with fluid mechanical principles, a process model can be developed to predict the performance of the packed-bed reactor. mdpi.comdp.tech This model can be validated by varying operational parameters such as flow rates, the mass of immobilized enzymes, and reactor dimensions. mdpi.comdp.tech Such models have shown good accuracy in predicting product concentrations at the reactor outlet and are valuable tools for optimizing the process with respect to substrate concentrations, reactor size, and flow rate. mdpi.comdp.tech The use of continuous flow systems can also help overcome challenges associated with batch reactions, such as substrate inhibition and product degradation. nih.gov

Structural and Spectroscopic Characterization of N-Acetylneuraminic Acid Dihydrate

The definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and the presence of different isomeric forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing N-acetylneuraminic acid in solution. researchgate.netnd.edu It allows for the detection and quantification of the various forms that exist in equilibrium in aqueous environments. researchgate.netnd.eduacs.org

In an aqueous solution, N-acetylneuraminic acid primarily exists as a mixture of α- and β-pyranose anomers. researchgate.netnd.edu ¹³C NMR spectroscopy, particularly with the use of ¹³C-labeled compounds, is highly effective in distinguishing between these anomers. researchgate.netnd.eduacs.org The chemical shifts of the anomeric carbon (C2) are distinct for the α-pyranose (around 96.53 ppm) and the more abundant β-pyranose (around 95.97 ppm) forms. nd.edu

Beyond the major pyranose forms, NMR can also detect and quantify minor acyclic isomers, including the keto, keto hydrate (B1144303), and enol forms. researchgate.netnd.eduacs.orgnih.gov

Keto form: The presence of the keto form is indicated by a characteristic signal for the C2 carbon at approximately 198 ppm. researchgate.netnd.eduacs.orgnih.gov

Enol forms: Signals arising from unsaturated carbons in the range of 143 ppm (for C2) and 120 ppm (for C3) are attributed to the enol isomers. researchgate.netnd.eduacs.orgnih.gov

Keto hydrate form: A signal for C2 at around 94 ppm is characteristic of the keto hydrate (gem-diol) form. researchgate.netnd.eduacs.orgnih.gov

The relative abundance of these isomers is pH-dependent. For instance, the acyclic forms (keto, enol, and keto hydrate) are more prevalent at acidic pH (e.g., pH 2) and their detection can be challenging at neutral or higher pH values. researchgate.netnd.eduacs.org

¹H NMR spectroscopy is also valuable, with the chemical shifts of the protons at C3 (H3axial and H3equatorial) being particularly informative for distinguishing between the α- and β-anomers. nih.gov Furthermore, NMR can be used to study the dynamics of the molecule, such as the rate of deuterium (B1214612) exchange at the C3 position. researchgate.netnd.edunih.gov Quantitative NMR (qNMR) has also been successfully employed to determine the concentration of N-acetylneuraminic acid and its derivatives in standard solutions and biological samples. d-nb.info

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Different Isomers of N-Acetylneuraminic Acid in Aqueous Solution at pH 2.0

| Isomer | C1 | C2 | C3 |

| β-Pyranose | ~174 | ~96.0 | ~39.5 |

| α-Pyranose | ~174 | ~96.5 | ~40.7 |

| Keto | - | ~198 | - |

| Enol | - | ~143 | ~120 |

| Keto Hydrate | - | ~94 | - |

Data compiled from studies using ¹³C-labeled N-acetylneuraminic acid. Actual chemical shifts may vary slightly depending on experimental conditions. researchgate.netnd.eduacs.org

Mass Spectrometry for Molecular Identification and Analysis

Mass spectrometry (MS) is a highly sensitive and specific technique used for the molecular identification and quantification of N-acetylneuraminic acid. nih.govresearchgate.net It is often coupled with a separation technique like liquid chromatography (LC) for the analysis of complex biological samples. nih.govresearchgate.net

In LC-MS/MS methods, N-acetylneuraminic acid is typically ionized using electrospray ionization (ESI), often in the negative ion mode. nih.govresearchgate.net The mass spectrometer is then operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. researchgate.net This involves monitoring a specific precursor-to-product ion transition. For N-acetylneuraminic acid, a common transition monitored is m/z 310 → 274, while for its deuterated internal standard (Neu5Ac-d₃), the transition is m/z 313 → 277. nih.gov

The fragmentation pattern of N-acetylneuraminic acid in the mass spectrometer provides structural information. For instance, in the negative ion mode, characteristic fragment ions can be observed that correspond to specific losses from the parent molecule. massbank.jp

LC-MS/MS methods have been developed for the quantitative analysis of N-acetylneuraminic acid in various biological matrices, including human plasma and poultry eggs. nih.govresearchgate.net These methods often require a sample preparation step to release conjugated N-acetylneuraminic acid and to remove interfering substances like phospholipids (B1166683) and proteins. researchgate.net The use of an isotopically labeled internal standard, such as [¹³C₃]Sia, is crucial for accurate quantification. cambridge.org

High-performance liquid chromatography-mass spectrometry (HPLC-MS) has also been utilized to detect and differentiate underivatized N-acetylneuraminic acid from its lactone forms. nih.gov The fragmentation patterns of the different isomers can be used to distinguish them, even if they have the same molecular weight. nih.gov

Table 2: Common Mass Spectrometry Parameters for N-Acetylneuraminic Acid Analysis

| Parameter | Value/Description |

| Ionization Mode | Electrospray Ionization (ESI), typically negative |

| Precursor Ion [M-H]⁻ | m/z 308 or 310 |

| Common Fragment Ions | m/z 274, 98.1, 87.3 |

| Internal Standard | Deuterated (e.g., Neu5Ac-d₃) or ¹³C-labeled (e.g., [¹³C₃]Sia) |

Values are representative and may vary depending on the specific instrument and experimental conditions. nih.govmassbank.jpcambridge.org

Advanced Analytical Techniques for Detection and Quantification

The precise detection and quantification of N-acetylneuraminic acid (Neu5Ac) are critical for understanding its roles in various biological processes. Modern analytical chemistry offers a suite of sophisticated techniques that provide high sensitivity, specificity, and a wide dynamic range for the analysis of this important sialic acid. These methods are essential for research in glycobiology, disease biomarker discovery, and the quality control of biopharmaceuticals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of N-acetylneuraminic acid. Various HPLC-based methods have been developed, each with specific advantages for the separation and quantification of Neu5Ac from complex biological matrices.

Reversed-Phase HPLC (RP-HPLC): This technique is frequently used, often in conjunction with fluorescent derivatization to enhance detection sensitivity. In one method, sialic acids are treated with a derivatizing agent that attaches a fluorescent tag. jove.com These fluorescent derivatives, which are more stable, can then be separated on a C18 reversed-phase column. jove.comnih.gov For instance, N-acetylneuraminic acid, being more hydrophobic due to its N-acetyl group, adsorbs more strongly to the stationary phase compared to other forms like N-glycolylneuraminic acid. jove.com Detection is achieved using a fluorescence detector, allowing for robust quantification. jove.comcabidigitallibrary.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating highly polar compounds like Neu5Ac. nih.gov This method is often coupled with mass spectrometry (MS) for definitive quantitation. nih.gov HILIC-MS/MS assays can achieve low limits of quantitation, for example, 25.0 ng/mL for Neu5Ac in human plasma from a small sample volume. nih.gov The use of specific mobile phases, sometimes containing additives like acetic acid (AA) and trifluoroacetic acid (TFA), is crucial for achieving optimal peak shape and resolution. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This technique is highly effective for the direct analysis of underivatized sialic acids. HPAE-PAD separates carbohydrates based on their charge at high pH. A significant advancement in this area is the use of a quadruple potential waveform (Waveform A), which provides better long-term stability of peak area responses compared to older triple potential waveforms. lcms.cz This improved stability is crucial for the accurate and reproducible quantification of Neu5Ac in applications like assessing the sialic acid content of glycoproteins. lcms.cz

| HPLC Method | Principle | Detection | Key Advantages |

| RP-HPLC | Separation based on hydrophobicity after fluorescent derivatization. jove.com | Fluorescence jove.comcabidigitallibrary.org | High sensitivity, robust quantification of derivatized sialic acids. jove.com |

| HILIC | Separation of polar compounds on a polar stationary phase. nih.gov | Mass Spectrometry (MS/MS) nih.gov | Excellent for retaining polar analytes like Neu5Ac; high sensitivity and specificity. nih.gov |

| HPAE-PAD | Anion-exchange separation of charged carbohydrates at high pH. lcms.cz | Pulsed Amperometric Detection lcms.cz | No derivatization required; high reproducibility with advanced waveforms. lcms.cz |

Fluorescent Biosensing Systems (e.g., FRET-based, Quantum Dot-labeled)

Fluorescent biosensing systems offer innovative and highly sensitive approaches for detecting N-acetylneuraminic acid, enabling real-time analysis even within living cells.

Förster Resonance Energy Transfer (FRET)-based Biosensors: FRET is a mechanism involving the non-radiative transfer of energy between two fluorophores (a donor and an acceptor) when they are in close proximity. nih.gov This principle has been harnessed to create genetically encoded nanosensors for Neu5Ac. nih.govfrontiersin.org One such nanosensor, named FLIP-SA, uses the Haemophilus influenzae sialic acid binding protein (SiaP) as the sensory element, flanked by a FRET pair of fluorescent proteins (e.g., ECFP and Venus). nih.govfrontiersin.org The binding of Neu5Ac to SiaP induces a conformational change that alters the distance or orientation between the FRET pair, leading to a measurable change in the FRET signal. nih.gov This allows for the non-invasive, real-time measurement of Neu5Ac concentrations in both prokaryotic and eukaryotic cells. nih.govfrontiersin.org

Quantum Dot (QD)-labeled Systems: Quantum dots are semiconductor nanocrystals with unique photophysical properties, such as high quantum yield and resistance to photobleaching, making them excellent components for biosensors. nih.gov QD-based FRET systems have been developed for Neu5Ac detection. nih.gov In one strategy, a biosensor was constructed using CdSe/ZnS quantum dots as the energy donor. nih.gov This system, combined with an exonuclease III-assisted signal amplification strategy, achieved an exceptionally low detection limit of 24 fM for Neu5Ac. nih.gov Another approach involves hybrid QD-based reporter platforms that can convert enzymatic activity related to Neu5Ac into distinct optical signals, offering potential for multiplexed detection. nih.govnih.gov

Electrochemical Sensing Platforms

Electrochemical biosensors provide a rapid, cost-effective, and highly sensitive alternative for the quantification of N-acetylneuraminic acid. These platforms detect changes in electrical signals (such as current or impedance) resulting from the interaction of Neu5Ac with a recognition element immobilized on an electrode surface.

One approach involves a non-enzymatic assay based on competitive binding. rsc.org This method utilizes boronic acid's ability to bind with diols, a feature present in sialic acids. rsc.org A redox indicator displacement assay (RIDA) strategy can be employed where the displacement of a redox-active reporter molecule from a boronic acid receptor by Neu5Ac leads to a measurable electrochemical signal via cyclic or differential pulse voltammetry. rsc.orgrsc.org This allows for pH-tunable, ratiometric quantification of Neu5Ac. rsc.org

Another advanced platform uses electrochemical impedance spectroscopy (EIS) to monitor enzymatic sialylation processes in real-time. nih.govsci-hub.red In this system, a native biantennary N-glycan substrate is attached to a glassy carbon electrode. nih.govsci-hub.red The enzymatic addition of Neu5Ac to the glycan by a sialyltransferase alters the properties of the molecular layer on the electrode, causing a detectable change in impedance. nih.govsci-hub.red This platform is highly sensitive to surface reactions and can be used to evaluate enzymatic kinetics, offering a valuable tool for diagnostics and studying pathological states. nih.gov

Computational and Modeling Approaches

In parallel with experimental techniques, computational and modeling approaches have become indispensable for advancing N-acetylneuraminic acid research. These methods provide deep mechanistic insights and enable the optimization of synthetic processes that are often difficult to obtain through experimental means alone.

Mathematical and Computational Simulations for Reaction Optimization

Mathematical models are powerful tools for designing and optimizing the biocatalytic production of N-acetylneuraminic acid. The enzymatic synthesis of Neu5Ac often involves a two-step reaction: the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc), followed by the aldol condensation of ManNAc with pyruvate, catalyzed by N-acetylneuraminate lyase (NAL). nih.gov

A comprehensive kinetic model can describe this entire process, predicting the reaction course under various initial and feed concentrations. nih.gov Such models are crucial for calculating reaction times and yields and for optimizing reaction conditions, such as determining the optimal ratio of the two enzymes involved. nih.gov For example, modeling has shown that for Neu5Ac production, an excess of pyruvate over ManNAc is needed to shift the reaction equilibrium towards synthesis. nih.gov These predictive models are vital for scaling up production and designing cost-effective fed-batch reactor processes to meet downstream processing requirements. nih.gov Constraint-based flux analysis models have also been used to identify optimal genetic manipulations in microorganisms like E. coli for the overproduction of Neu5Ac. researchgate.net

| Modeling Approach | Application in Neu5Ac Research | Key Outcomes |

| Kinetic Modeling | Describes the enzyme-catalyzed synthesis of Neu5Ac from GlcNAc and pyruvate. nih.gov | Predicts reaction course, calculates yields, optimizes enzyme ratios and feed concentrations. nih.gov |

| Constraint-Based Flux Analysis | Identifies optimal genetic modifications in microbial hosts for enhanced production. researchgate.net | Designs metabolic pathways for improved theoretical yield of Neu5Ac. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates the reaction mechanism of N-acetylneuraminate lyase (NAL). acs.orgnih.gov | Elucidates transition states, identifies key catalytic residues, and explains stereochemical outcomes. acs.orgnih.govacs.org |

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.comcore.ac.uk It has proven to be a valuable tool for the structural elucidation of N-acetylneuraminic acid and its derivatives, providing insights that complement experimental data from techniques like NMR spectroscopy. nih.gov

Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which often employ DFT for the quantum mechanical part, are used to model enzymatic reactions at an atomic level. acs.orgnih.gov This approach has been applied to the N-acetylneuraminate lyase (NAL) enzyme to map the reaction pathway of Neu5Ac formation. acs.orgnih.gov These simulations can reveal high-energy transition state structures, identify the roles of specific amino acid residues in catalysis (such as Tyr137 acting as the proton donor), and explain the stereochemical outcome of the reaction. acs.orgnih.govacs.org

Bioorthogonal Metabolic Glycoengineering

Bioorthogonal metabolic glycoengineering is a powerful technique for studying N-acetylneuraminic acid (Neu5Ac) and its roles in complex biological systems. This methodology allows for the introduction of chemically modified sialic acid analogues into the glycan structures of living cells without perturbing their natural functions. nih.govnih.govuni-konstanz.de The core principle involves feeding cells a synthetic monosaccharide that is structurally similar to a natural precursor in the sialic acid biosynthetic pathway but contains a bioorthogonal chemical reporter group, such as an azide (B81097) or an alkyne. uni-konstanz.deoup.com

The cellular machinery processes this unnatural sugar, incorporating it into newly synthesized glycoconjugates, including glycoproteins and glycolipids, which are then displayed on the cell surface. uni-konstanz.deoup.com These chemical reporters are inert to the biological environment but can be selectively reacted with exogenous probes bearing a complementary functional group. uni-konstanz.deoup.com This process, known as bioorthogonal ligation, enables the visualization and isolation of sialylated glycans to investigate their biological functions. uni-konstanz.denih.gov

The sialic acid biosynthetic pathway is particularly amenable to this approach due to the remarkable tolerance of its enzymes for various substrates. nih.govoup.com This permissiveness allows for the metabolic incorporation of a wide range of N-acetylmannosamine (ManNAc) and Neu5Ac analogues modified with different chemical functionalities. nih.govnih.gov

Cellular Incorporation of Sialic Acid Analogues

The cellular incorporation of sialic acid analogues is a key step in metabolic glycoengineering. Typically, peracetylated forms of modified monosaccharides, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), are used because their increased lipophilicity facilitates passive diffusion across the cell membrane. beilstein-journals.orgjci.org Once inside the cell, non-specific esterases remove the acetyl groups, releasing the modified sugar to enter the sialic acid biosynthetic pathway. uni-konstanz.dejci.org

The most common precursor analogue used is a modified N-acetylmannosamine (ManNAc). For instance, N-azidoacetylmannosamine (ManNAz) is taken up by cells and serves as a substrate for the enzymes in the sialic acid pathway, ultimately being converted to the corresponding N-azidoacetyl sialic acid (SiaNAz). jci.orgnih.gov This azido-modified sialic acid is then incorporated into the terminal positions of N- and O-linked glycans on the cell surface. beilstein-journals.orgjci.org

Researchers have developed and studied various sialic acid analogues to optimize incorporation efficiency and subsequent detection. These include analogues with different N-acyl modifications, such as N-propionylneuraminic acid (Neu5Prop) and N-butanoylneuraminic acid (Neu5But), which are generated from their respective ManNAc precursors. nih.gov More complex modifications include the introduction of bioorthogonal functional groups like azides and alkynes. nih.gov

Studies comparing different analogues have revealed variations in their metabolic processing. For example, research has shown that an alkynyl ManNAc derivative (Ac4ManNAl) can be metabolized and incorporated into sialoglycoconjugates more efficiently than its azido (B1232118) counterpart (Ac4ManNAz) in certain cell lines and in vivo models. nih.govstanford.edu In one study using the human prostate cancer cell line LNCaP, 78% of glycan-bound sialic acids were the alkyne-modified version (SiaNAl) after metabolic labeling, compared to 51% for the azide-modified version (SiaNAz) under the same conditions. nih.govstanford.edu

| Sialic Acid Analogue | Precursor | Reporter Group | Incorporation Efficiency (LNCaP cells) |

| N-azidoacetyl sialic acid (SiaNAz) | Ac4ManNAz | Azide | 51% |

| N-pentynoyl sialic acid (SiaNAl) | Ac4ManNAl | Alkyne | 78% |

This table is based on data from a comparative study of metabolic labeling efficiency. nih.govstanford.edu

The choice of the sialic acid analogue and its specific chemical reporter group is critical as it dictates the subsequent bioorthogonal reaction that can be used for labeling and detection. nih.gov

Fluorescence Labeling and Imaging in Cell Systems

Once the sialic acid analogues are incorporated into the cell-surface glycans, the bioorthogonal reporter groups can be covalently tagged with fluorescent probes for visualization and analysis. beilstein-journals.org This fluorescence labeling allows for the imaging of sialoglycans in various cell systems, providing insights into their distribution, trafficking, and dynamics. pnas.orgrsc.org

A widely used method for fluorescently labeling azide- or alkyne-modified glycans is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govinterchim.fr This reaction is highly efficient and specific, allowing for the rapid and selective attachment of a fluorescent alkyne to an azide-modified sialic acid, or vice-versa, even in the complex environment of the cell surface. nih.govnih.gov To mitigate the toxicity of the copper catalyst in living cells, ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) are often used to protect the cells and accelerate the reaction. nih.govresearchgate.net

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which does not require a copper catalyst. researchgate.net This method utilizes strained cyclooctyne (B158145) reagents, such as difluorinated cyclooctyne (DIFO) or biarylazacyclooctynone (BARAC), that react readily with azides. jci.org

A variety of fluorescent probes have been developed for these labeling strategies. These probes often consist of a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), Cy3, or Cy5, attached to a reactive partner for the bioorthogonal reaction (e.g., an alkyne or a phosphine (B1218219) for Staudinger ligation). rsc.orgoup.comrndsystems.com For example, cells metabolically labeled with SiaNAz can be treated with an alkyne-conjugated fluorophore to visualize the location of sialylated glycoproteins. oup.com

Fluorescence microscopy is a key tool for imaging the labeled sialoglycans. Confocal microscopy, for instance, can be used to determine the subcellular localization of the fluorescently tagged sialic acids. rsc.org Studies have shown that metabolically incorporated fluorescent sialic acid analogues, such as FITC-SA, can be observed on the cell membrane and within intracellular compartments like the Golgi apparatus. rsc.org

| Labeling Strategy | Bioorthogonal Reaction | Key Reagents | Application |

| Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Azide-modified sialic acid, Alkyne-fluorophore, Cu(I), THPTA ligand | High-efficiency labeling on cell surfaces. nih.govresearchgate.net |

| Azide-Alkyne Cycloaddition | Strain-Promoted (SPAAC) | Azide-modified sialic acid, Strained alkyne-fluorophore (e.g., DIFO, BARAC) | Copper-free labeling in living systems. jci.orgresearchgate.net |

| Staudinger Ligation | - | Azide-modified sialic acid, Phosphine-fluorophore | Early method for labeling azido-sugars. oup.com |

| Direct Incorporation | Enzymatic Sialylation | CMP-sialic acid-fluorophore (e.g., CMP-Cy3-Sialic Acid), Sialyltransferase | Direct enzymatic labeling of glycans. rndsystems.com |

This table summarizes common fluorescence labeling strategies for sialic acids in cell systems.

These advanced imaging techniques have enabled researchers to study the dynamic processes of sialylation in various biological contexts, from tracking glycan trafficking to detecting changes in sialic acid expression associated with disease states like cancer. nih.govpnas.orgacs.org

Pathophysiological Mechanisms Involving N Acetylneuraminic Acid Imbalances

Dysregulation of Sialylation in Disease States

Sialylation, the enzymatic process of adding sialic acids to glycans, is a crucial post-translational modification that influences cellular functions such as cell-cell interaction, signaling, and immune recognition. frontiersin.orgmdpi.comresearchgate.net Dysregulation of this process can have profound pathological consequences, leading to conditions like cancer, inflammation, and immune diseases. nih.gov A prominent example of this dysregulation is hypersialylation, which is an increased density of sialic acid on the cell surface. frontiersin.orgnih.gov This condition is a well-established hallmark of many cancers, where up to 40-60% of the tumor cell surface can be covered in an excess of these negatively charged sugars. nih.gov The underlying mechanisms for hypersialylation often involve the upregulation of the enzymes that add sialic acid, known as sialyltransferases, and/or the downregulation of enzymes that remove it, called neuraminidases. nih.govoup.com

In many pathological states, particularly cancer, the increase in sialylation is not just quantitative but also qualitative, involving the expression of specific sialylated glycan structures known as tumor-associated carbohydrate antigens. mdpi.commdpi.com These abnormal glycans can be detected using specific antibodies or lectins. mdpi.com

Common aberrant sialylated structures found in cancer include:

Sialyl-Lewis A (sLeA) and Sialyl-Lewis X (sLeX): These structures are found at high levels in many adenocarcinomas and solid tumors. mdpi.com They function as ligands for selectins, a family of adhesion receptors, playing a critical role in cancer metastasis. nih.govmdpi.com

Sialyl-Tn (sTn) antigen: This is a truncated O-glycan that is uncommon in normal tissues but becomes exposed and sialylated in many cancers. mdpi.comucsd.edu Its expression is linked to a more aggressive cancer phenotype and poor prognosis. ucsd.edu

Polysialic acid (polySia): This is a long chain of sialic acid residues that can modify certain cell surface proteins, affecting cell adhesion and migration. mdpi.com

The overexpression of these sialylated structures is often driven by the increased activity of specific sialyltransferases. nih.gov For instance, elevated levels of ST6Gal I, an enzyme that creates α-2,6-linked sialic acids, are found in numerous cancers and are linked to tumor growth, immune evasion, and drug resistance. scienceopen.comnih.gov

Molecular Basis of Congenital Disorders of Glycosylation (CDG)

Congenital disorders of glycosylation (CDG) are a group of rare, inherited metabolic diseases caused by defects in the synthesis or attachment of glycans to proteins and lipids. wikipedia.organnualreviews.orgnih.gov These disorders are typically multisystemic, often with severe neurological involvement. wikipedia.organnualreviews.org CDGs are broadly classified into two main types:

Type I CDG: Involves defects in the synthesis and transfer of the dolichol-linked oligosaccharide precursor in the endoplasmic reticulum. wikipedia.org

Type II CDG: Involves defects in the trimming and processing of the protein-bound glycan chains in the Golgi apparatus. wikipedia.org

A specific subset of these disorders directly involves sialic acid metabolism. N-acetylneuraminic acid synthetase-congenital disorder of glycosylation (NANS-CDG) is caused by mutations in the NANS gene, which encodes a key enzyme for the de novo synthesis of sialic acid. researchgate.netnih.gov Patients with NANS-CDG can present with a range of symptoms, including severe skeletal dysplasia and hydrocephalus. researchgate.net Diagnosis is supported by findings of elevated N-acetylmannosamine in the urine, while N- and O-glycosylation of serum proteins may appear normal. researchgate.netnih.gov

Mechanisms in N-Acetylneuraminic Acid Storage Disorders

Free sialic acid storage disorders (FSASD) are a group of autosomal recessive neurodegenerative lysosomal storage diseases. rarediseases.orgorpha.net These disorders exist on a spectrum of severity, from the most severe infantile free sialic acid storage disease (ISSD) to the milder Salla disease. nih.govmyriad.com ISSD is characterized by early-onset developmental delay, organ enlargement, and is often fatal in early childhood, whereas Salla disease has a later onset and a slower, progressive decline in motor and cognitive skills. nih.govmyriad.com The core issue in these diseases is the abnormal accumulation of free N-acetylneuraminic acid within the lysosomes of various cells and tissues throughout the body. rarediseases.orgnih.gov

The molecular basis for N-acetylneuraminic acid storage disorders lies in a defective transport system that is supposed to move free sialic acid out of the lysosome and into the cytoplasm for reuse or degradation. nih.govnih.gov This transport is mediated by a specific lysosomal membrane protein called sialin (B1330336). nih.govnih.gov

Mutations in the SLC17A5 gene, which provides the instructions for making sialin, are the cause of these disorders. orpha.netnih.govnih.gov When sialin is defective due to these mutations, free sialic acid, liberated from the breakdown of sialoglycoproteins and sialoglycolipids within the lysosome, cannot be exported. nih.govjci.org This leads to its progressive accumulation and storage within the lysosomal compartment, causing the lysosomes to swell and ultimately leading to the cellular dysfunction and clinical manifestations seen in patients with ISSD and Salla disease. nih.govnih.govresearchgate.net Studies have shown that lysosomal membrane vesicles from patients with these disorders have a defective carrier-mediated transport for sialic acid. nih.govcloudfront.net The severity of the disease often correlates with the nature of the mutation and the degree of residual function of the sialin transporter. nih.gov

Role in Tumorigenesis and Cancer Progression at the Molecular Level

Aberrant sialylation is a hallmark of malignant transformation and cancer progression. frontiersin.orgnih.gov Cancer cells often display a significantly higher concentration of N-acetylneuraminic acid on their surfaces compared to healthy cells. nih.gov This hypersialylation is not merely a byproduct of cancer but an active contributor to its development and spread. frontiersin.orgnih.govmdpi.com

At the molecular level, this dense layer of negatively charged sialic acids contributes to tumorigenesis in several ways:

Immune Evasion: The sialic acid-rich glycocalyx can physically mask tumor antigens, preventing their recognition by immune cells like cytotoxic T lymphocytes. mdpi.comnih.gov Furthermore, these sialylated glycans can act as ligands for inhibitory receptors on immune cells called Siglecs (sialic acid-binding immunoglobulin-type lectins). frontiersin.orgscienceopen.commdpi.com The engagement of Siglecs on cells like natural killer (NK) cells and macrophages sends an inhibitory signal, suppressing the anti-tumor immune response and allowing the cancer to evade immune surveillance. scienceopen.commdpi.com

Enhanced Proliferation and Survival: Altered sialylation can directly impact cell signaling pathways that drive cell growth and resistance to apoptosis (programmed cell death). frontiersin.orgnih.gov For example, the sialylation of β1 integrins has been shown to protect tumor cells from apoptosis induced by galectin-3. nih.gov

Metastasis, the spread of cancer cells to distant sites, is a multi-step process that is heavily influenced by changes in cell surface sialylation. nih.govmdpi.comnih.gov A key initial step in metastasis is the loss of adhesion between cancer cells and the extracellular matrix (ECM), as well as with neighboring cells in the primary tumor. nih.govmdpi.com

Hypersialylation directly modulates the function of cell adhesion molecules, particularly integrins. nih.govscienceopen.com The effects can vary depending on the cancer type and the specific integrin involved. For instance, in some colon cancers, enhanced sialylation of β1 integrin promotes adhesion to collagen I and increases cell migration, while in breast cancer, α2,6 hypersialylation of β1 integrin has been shown to decrease cell adhesion. mdpi.comscienceopen.com This modulation of adhesion can decrease the stability of the tumor mass, allowing cancer cells to detach and become invasive. nih.gov

Once detached, cancer cells must invade surrounding tissues and enter the bloodstream or lymphatic system. The increased expression of sialylated ligands, such as sLeA and sLeX, on the surface of tumor cells is crucial for this process. nih.gov These sialylated structures bind to selectin receptors expressed on endothelial cells lining the blood vessels. nih.gov This interaction facilitates the adhesion of circulating tumor cells to the vessel wall, a critical step for their subsequent exit from the circulation (extravasation) and colonization of a new, distant organ. nih.gov

Interactive Data Table: Aberrant Sialylation in Cancer

| Sialylated Glycan | Associated Cancer Types | Role in Pathophysiology |

| Sialyl-Lewis X (sLeX) | Lung, Breast, Pancreatic, Gastric, Colon | Ligand for E-selectin and P-selectin, promoting cell adhesion to endothelium, invasion, and metastasis. nih.gov |

| Sialyl-Lewis A (sLeA) | Pancreatic, Colon, Ovarian | Ligand for selectins, involved in metastasis. mdpi.com |

| Sialyl-Tn (sTn) | Ovarian, Colon, Gastric, Breast | Associated with aggressive tumors, immune evasion, and poor prognosis. mdpi.comucsd.edu |

| α-2,6-linked Sialic Acid | Colon, Breast, Prostate | Often mediated by ST6Gal I enzyme; promotes tumor growth, metastasis, and chemoresistance. scienceopen.comnih.gov |

Expression of Modified Sialic Acids (e.g., Neu5Gc, O-acetylated Sia) by Tumor Cells

Altered glycosylation is a hallmark of cancer, with changes in sialylation patterns being particularly prominent. researchgate.net These modifications are not merely bystanders but active participants in cancer pathophysiology, influencing immune evasion, cell adhesion, and signaling pathways. frontiersin.org Tumor cells frequently display modified sialic acids, such as the non-human N-glycolylneuraminic acid (Neu5Gc) and various O-acetylated sialic acids, which are typically absent or found at very low levels in normal human tissues. frontiersin.orgnih.gov

Expression of N-glycolylneuraminic acid (Neu5Gc) in Tumors

Humans are genetically incapable of synthesizing Neu5Gc due to an inactivating mutation in the gene for CMP-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme that converts the human sialic acid N-acetylneuraminic acid (Neu5Ac) into Neu5Gc. nih.govfrontiersin.org Despite this, Neu5Gc is consistently detected in human tumor tissues. nih.govnih.gov

The primary source of Neu5Gc in humans is dietary, particularly from the consumption of red meat, which is rich in this sialic acid. frontiersin.orgpnas.org Tumor cells can metabolically incorporate this foreign Neu5Gc from dietary sources into their cell surface glycoconjugates, such as glycoproteins and gangliosides. frontiersin.orgnih.gov This process involves the uptake of Neu5Gc-containing glycoconjugates, their breakdown in lysosomes, and the transport of free Neu5Gc into the cytosol for activation and incorporation into newly synthesized glycans. nih.gov The hypoxic microenvironment common in tumors can enhance the uptake of Neu5Gc by inducing the expression of the sialic acid transporter, sialin. nih.govresearchgate.net

The presence of this non-human sugar on the surface of human tumor cells has significant immunological consequences. Since Neu5Gc is a foreign molecule, its presence on tumor cells can elicit an immune response, leading to the generation of circulating anti-Neu5Gc antibodies in all humans. frontiersin.orgnih.gov The interaction between these "xeno-autoantibodies" and the Neu5Gc "xeno-autoantigens" on tumor cells can incite chronic inflammation, a process termed "xenosialitis," which may promote tumor progression. nih.govpnas.orgnih.gov This mechanism is a proposed explanation for the epidemiological link between high consumption of red meat and an increased risk for certain carcinomas. pnas.org

The accumulation of Neu5Gc is observed across a variety of human cancers and is often associated with more aggressive disease. nih.govfrontiersin.org For example, the Neu5Gc-containing ganglioside Neu5Gc-GM3 has been identified as a tumor-associated antigen in breast cancer and melanoma. frontiersin.orgnih.gov

Below is a summary of research findings on the expression of Neu5Gc-containing glycoconjugates in various human carcinomas.

| Cancer Type | Neu5Gc-Containing Glycoconjugate | Expression in Tumors | Reference |